Cellular Uptake in Human Hematopoietic Cells: PteGlu₃ vs. PteGlu₁ (Folic Acid)
Pteroyltriglutamate (PteGlu₃) demonstrates severely restricted cellular entry in human bone marrow cells and lymphocytes relative to pteroylmonoglutamate (PteGlu₁, folic acid). PteGlu₃ exhibited only 1–5% of the ability of the monoglutamate to enter human marrow cells and function as a coenzyme in intracellular DNA synthesis, as measured by folate-dependent pyrimidine incorporation into DNA in vitro in hematopoietic cells from patients with megaloblastic anemia [1]. This indicates that polyglutamylation beyond the monoglutamate dramatically impairs transport into human hematopoietic cells.
| Evidence Dimension | Cellular uptake efficiency and coenzyme function in DNA synthesis |
|---|---|
| Target Compound Data | 1–5% of monoglutamate activity |
| Comparator Or Baseline | Pteroylmonoglutamate (folic acid, PteGlu₁) at 100% |
| Quantified Difference | PteGlu₃ is 20- to 100-fold less effective than PteGlu₁ |
| Conditions | Human bone marrow cells and lymphocytes, in vitro pyrimidine incorporation assay, megaloblastic anemia patient samples |
Why This Matters
Selecting PteGlu₃ over PteGlu₁ permits investigators to model polyglutamate-specific transport limitations, a critical consideration for antifolate drug design and folate bioavailability studies.
- [1] Studies on the Uptake of Synthetic Conjugated Folates by Human Marrow Cells. Blood. 1973;42(1):141-146. View Source
